N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide
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Overview
Description
N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide is a complex organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route includes the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form the thiazole ring, which is then coupled with diphenylacetic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products, often involving catalysts and controlled temperatures.
Chemical Reactions Analysis
Types of Reactions
N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced, particularly at the thiazole ring or the methoxy groups.
Substitution: Electrophilic and nucleophilic substitutions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.
Scientific Research Applications
N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting or activating biochemical pathways. The compound’s aromatic rings may also facilitate binding to hydrophobic pockets in proteins, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
4,5-bis(4-methoxyphenyl)-2-(trifluoromethyl)-thiazole: Known for its potent biological activities.
N,N-bis(4-methoxyphenyl)naphthalen-2-amine: Used in materials science for its electronic properties.
Uniqueness
N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide is unique due to its combination of a thiazole ring with diphenylacetamide, providing a distinct set of chemical and physical properties that make it valuable for diverse applications .
Properties
IUPAC Name |
N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N2O3S/c1-35-25-17-13-23(14-18-25)28-29(24-15-19-26(36-2)20-16-24)37-31(32-28)33-30(34)27(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-20,27H,1-2H3,(H,32,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWFLPHHBHJMOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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